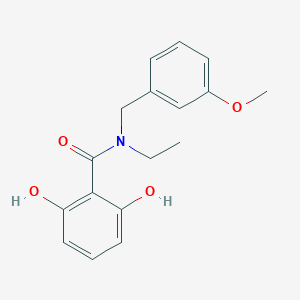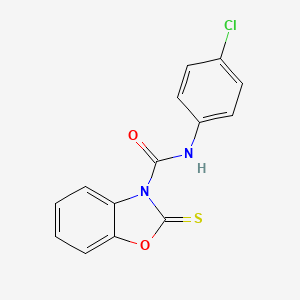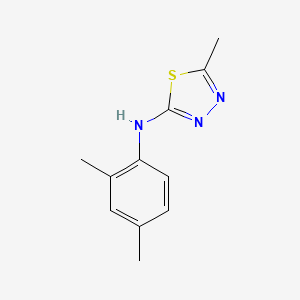![molecular formula C23H16Cl2N2O B5291085 2-[2-(2,4-dichlorophenyl)vinyl]-3-(4-methylphenyl)-4(3H)-quinazolinone](/img/structure/B5291085.png)
2-[2-(2,4-dichlorophenyl)vinyl]-3-(4-methylphenyl)-4(3H)-quinazolinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(2,4-dichlorophenyl)vinyl]-3-(4-methylphenyl)-4(3H)-quinazolinone, also known as DCPIQ, is a synthetic compound that belongs to the quinazolinone family. This compound has gained significant attention in scientific research due to its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-[2-(2,4-dichlorophenyl)vinyl]-3-(4-methylphenyl)-4(3H)-quinazolinone is not fully understood. However, it has been suggested that this compound may exert its therapeutic effects by modulating various signaling pathways, including the PI3K/Akt and MAPK pathways.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, reduction of oxidative stress, and inhibition of pro-inflammatory cytokine production.
Advantages and Limitations for Lab Experiments
One advantage of using 2-[2-(2,4-dichlorophenyl)vinyl]-3-(4-methylphenyl)-4(3H)-quinazolinone in lab experiments is its high potency and specificity towards its target. However, one limitation is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.
Future Directions
1. Development of more efficient synthesis methods to increase yield and purity of 2-[2-(2,4-dichlorophenyl)vinyl]-3-(4-methylphenyl)-4(3H)-quinazolinone.
2. Investigation of the potential of this compound as a therapeutic agent for other diseases, such as cardiovascular diseases and diabetes.
3. Study of the pharmacokinetics and pharmacodynamics of this compound to better understand its efficacy and safety.
4. Exploration of the potential of this compound as a lead compound for the development of new drugs with improved properties.
5. Investigation of the mechanism of action of this compound to identify new targets and pathways for drug development.
Synthesis Methods
2-[2-(2,4-dichlorophenyl)vinyl]-3-(4-methylphenyl)-4(3H)-quinazolinone can be synthesized through a multi-step reaction involving the condensation of 2,4-dichlorobenzaldehyde and 4-methyl-o-phenylenediamine, followed by cyclization with acetic anhydride. The final product is obtained through recrystallization from ethanol.
Scientific Research Applications
2-[2-(2,4-dichlorophenyl)vinyl]-3-(4-methylphenyl)-4(3H)-quinazolinone has been extensively studied for its potential as a therapeutic agent for various diseases, including cancer, neurodegenerative disorders, and inflammation. In cancer research, this compound has been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. In neurodegenerative disorder research, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation. In inflammation research, this compound has been found to inhibit the production of pro-inflammatory cytokines.
Properties
IUPAC Name |
2-[(E)-2-(2,4-dichlorophenyl)ethenyl]-3-(4-methylphenyl)quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16Cl2N2O/c1-15-6-11-18(12-7-15)27-22(13-9-16-8-10-17(24)14-20(16)25)26-21-5-3-2-4-19(21)23(27)28/h2-14H,1H3/b13-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZDWDYZTOXLFKC-UKTHLTGXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NC3=CC=CC=C3C2=O)C=CC4=C(C=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)N2C(=NC3=CC=CC=C3C2=O)/C=C/C4=C(C=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-{4-[2-(1-oxa-8-azaspiro[4.5]dec-8-yl)-2-oxoethyl]phenyl}-2-imidazolidinone](/img/structure/B5291016.png)
![allyl 2-[(2-chlorobenzoyl)amino]-3-phenylacrylate](/img/structure/B5291025.png)
![4-(4-bromophenyl)-1-[3-(2-methoxyphenyl)-2-propen-1-yl]-4-piperidinol](/img/structure/B5291032.png)
![N-(3-ethylphenyl)-N'-{4-[(6-methyl-3-pyridazinyl)amino]phenyl}urea](/img/structure/B5291043.png)
![N-[2-(2-fluorophenyl)-2-(1-pyrrolidinyl)ethyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine dihydrochloride](/img/structure/B5291055.png)
![2-[7-(1,3-benzothiazol-2-yl)-9-hydroxy-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl]-N-cyclopropylacetamide](/img/structure/B5291056.png)

![9-[(2-amino-6-isobutylpyrimidin-4-yl)carbonyl]-1-methyl-1,4,9-triazaspiro[5.5]undecan-5-one](/img/structure/B5291074.png)



![2-(3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzonitrile](/img/structure/B5291096.png)
![N-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-5-(2-fluorophenyl)-N-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5291101.png)
![8-[4-(1H-pyrazol-3-yl)benzoyl]-1-oxa-8-azaspiro[4.5]decane](/img/structure/B5291106.png)
